molecular formula C20H23ClN6O2S B11267630 N-(2-chlorobenzyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide

N-(2-chlorobenzyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide

Cat. No.: B11267630
M. Wt: 447.0 g/mol
InChI Key: UDRYLNKYZQQYSF-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethylpiperazine moiety, and a thiazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the chlorophenyl group and the ethylpiperazine moiety. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-BROMOPHENYL)METHYL]-2-[2-(4-METHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE
  • **N-[(2-FLUOROPHENYL)METHYL]-2-[2-(4-ISOPROPYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H23ClN6O2S

Molecular Weight

447.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

InChI

InChI=1S/C20H23ClN6O2S/c1-2-25-7-9-26(10-8-25)20-24-18-17(30-20)19(29)27(13-23-18)12-16(28)22-11-14-5-3-4-6-15(14)21/h3-6,13H,2,7-12H2,1H3,(H,22,28)

InChI Key

UDRYLNKYZQQYSF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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